2-Isobutoxythiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methylpropoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)3-12-8-9-6(4-13-8)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOUYCPVFKOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isobutoxythiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C8H11NO2S
- Molecular Weight: 185.25 g/mol
- IUPAC Name: 2-(1-methylethoxy)-1,3-thiazole-4-carboxylic acid
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Antimicrobial Activity: Thiazoles have been studied for their efficacy against various bacterial and fungal strains.
- Anticancer Properties: Certain thiazole derivatives show promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: Some compounds in this class have demonstrated the ability to reduce inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Thiazoles can inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation and pain.
- Cell Proliferation Modulation: The compound may interfere with cell cycle regulation, thereby inhibiting the proliferation of cancer cells.
- Membrane Disruption: Some studies suggest that thiazoles can disrupt microbial membranes, contributing to their antimicrobial effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
Anticancer Potential
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values of approximately 15 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of thiazole derivatives. In animal models, administration of this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its therapeutic potential in managing inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Target Organism/Cell Type | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 50 µg/mL | |
| Anticancer | Breast Cancer Cells | ~15 µM |
| Colon Cancer Cells | ~15 µM | |
| Anti-inflammatory | Animal Models | Significant reduction |
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the most significant applications of 2-Isobutoxythiazole-4-carboxylic acid is its use as a fungicide in crop protection. Research indicates that thiazole-4-carboxylic acid derivatives exhibit potent fungicidal activity against various phytopathogenic fungi. These compounds can be employed in agriculture to control fungal diseases affecting crops, thus enhancing yield and quality.
- Mechanism of Action : The fungicidal activity is attributed to their ability to disrupt fungal cell membranes and inhibit vital metabolic processes within the pathogens .
- Case Study : A study highlighted the effectiveness of thiazole derivatives in controlling Fusarium species, which are notorious for causing root rot in crops. The application of these compounds at low rates demonstrated significant reductions in fungal populations, suggesting their potential for sustainable agricultural practices .
Pharmaceutical Applications
Drug Development
This compound has been explored for its potential in drug development, particularly as a pharmaceutical intermediate. Its derivatives have shown promise in modulating biological pathways relevant to various diseases.
- P-glycoprotein Inhibition : Certain derivatives of thiazole compounds have been identified as inhibitors of P-glycoprotein (P-gp), a protein involved in drug resistance in cancer therapies. For instance, a lead compound derived from this class was shown to reverse paclitaxel resistance in drug-resistant cell lines, indicating its potential role in enhancing the efficacy of chemotherapy .
- Case Study : A research article detailed the synthesis and biological evaluation of thiazole derivatives that selectively inhibit P-gp over other transporters, leading to increased intracellular concentrations of chemotherapeutic agents . This suggests a pathway for improving cancer treatment outcomes through targeted drug design.
Food Flavoring Applications
Flavoring Agent
In the food industry, this compound is being investigated as a flavoring agent due to its unique sensory properties. Its synthesis has been optimized to produce specific flavor profiles that appeal to consumers.
- Synthetic Methodology : Recent advancements have led to efficient synthetic routes for producing this compound, allowing for its incorporation into food products as a flavor enhancer. The compound is noted for imparting tomato-like and green notes, which are desirable in various culinary applications .
- Case Study : A patent outlined methods for synthesizing this compound specifically for use in food flavoring, emphasizing its potential market impact as consumer preferences shift towards natural and complex flavors .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Agriculture | Fungicide | Disrupts fungal cell membranes; inhibits metabolism |
| Pharmaceuticals | Drug development (P-gp inhibitors) | Enhances efficacy of chemotherapy |
| Food Industry | Flavoring agent | Imparts desirable sensory properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Isobutoxythiazole-4-carboxylic acid with structurally related thiazole derivatives, emphasizing substituent effects and functional group contributions.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The carboxylic acid in this compound enhances polarity compared to non-acid derivatives like 2-Isobutylthiazole . This increases solubility in aqueous media and enables participation in hydrogen bonding or metal coordination, critical for drug-receptor interactions.
Reactivity and Stability: Unlike 2-Isopropyl-4-(methylaminomethyl)thiazole , which contains a reactive methylaminomethyl group, the carboxylic acid in the target compound offers sites for derivatization (e.g., esterification, amidation) while maintaining stability under physiological conditions. The tert-BOC group in acts as a protective moiety for amines, highlighting how substituent choice dictates synthetic utility.
Applications: Pharmaceuticals: The carboxylic acid group positions this compound as a candidate for prodrugs or metal-chelating agents, contrasting with 2-Isobutylthiazole , which lacks functional handles for modification. Agrochemicals: While 2-Isopropyl-4-(methylaminomethyl)thiazole may modulate biological activity through its amine group, the target compound’s acid group could enhance soil mobility or target binding.
Preparation Methods
Condensation and Cyclization with Mercapto-Acetaldehyde Derivatives
A patent (CN101891701A) describes a synthetic method for 2-isobutylthiazole derivatives involving condensation reactions of mercapto-acetaldehyde dipolymer with aldehydes such as 3-methyl butyraldehyde in the presence of anhydrous sodium sulfate and ether as solvent under reflux conditions. This method can be adapted for 2-isobutoxythiazole derivatives by substituting the aldehyde with an appropriate isobutoxy-containing precursor.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Mercapto-acetaldehyde dipolymer, isobutyraldehyde, ether, anhydrous sodium sulfate, reflux | Formation of thiazole ring |
| Work-up | Separation and purification | Isolation of thiazole product |
Alkoxy Substitution on Thiazole Ring
Introduction of the isobutoxy group at the 2-position can be achieved by nucleophilic substitution on a suitable thiazole precursor bearing a leaving group at the 2-position. This may involve:
- Starting from 2-hydroxythiazole derivatives.
- Reaction with isobutyl halides or isobutyl alcohol under acidic or basic catalysis.
This approach requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Hydrolysis to Obtain Carboxylic Acid
If the precursor is an ester or nitrile, hydrolysis under acidic or basic conditions converts it to the corresponding carboxylic acid. For example:
- Ester hydrolysis: Treatment with aqueous NaOH or HCl under reflux.
- Nitrile hydrolysis: Acidic or basic hydrolysis to yield carboxylic acid.
These steps are critical to obtain the final this compound with high purity.
Comparative Analysis of Synthetic Routes
| Method | Reaction Type | Solvent/System | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Condensation with mercapto-acetaldehyde dipolymer and aldehyde | Cyclization/condensation | Ether, anhydrous sodium sulfate | Reflux (~60-80) | Moderate | Straightforward, uses common reagents | Requires reflux, moisture sensitive |
| Alkoxy substitution on thiazole | Nucleophilic substitution | Organic solvent (e.g., DMF) | 25-80 | Variable | Direct introduction of isobutoxy group | Possible side reactions, regioselectivity issues |
| Hydrolysis of ester or nitrile | Hydrolysis | Aqueous acidic/basic | 50-100 | High | Efficient conversion to acid | Requires careful pH control |
Research Findings and Optimization Strategies
- Yield Improvement: Using anhydrous conditions and inert atmosphere during the condensation step can improve yields by minimizing side reactions and hydrolysis of sensitive intermediates.
- Environmental Considerations: Employing water or aqueous mixtures as solvents during hydrolysis steps enhances environmental friendliness.
- Purification: Chromatographic purification or recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) is necessary to obtain high purity this compound.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are effective for monitoring reaction progress and confirming product structure.
Summary Table of Typical Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Cyclization | Mercapto-acetaldehyde dipolymer, isobutyraldehyde, Na2SO4 | Ether | 70-80 | 4-6 | Reflux under inert atmosphere |
| Alkoxy substitution | 2-Hydroxythiazole, isobutyl halide | DMF or DMSO | 25-80 | 6-12 | Stirring, inert atmosphere |
| Hydrolysis | Ester or nitrile precursor, NaOH or HCl | Water or aqueous ethanol | 60-100 | 2-4 | pH control essential |
| Purification | Chromatography or recrystallization | Appropriate solvent | Ambient | - | To isolate pure acid |
Q & A
Q. What methodologies address discrepancies in spectral data interpretation for novel derivatives?
- Methodological Answer : Combine 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous NOE correlations in thiazole derivatives, X-ray crystallography provides definitive structural confirmation. Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) to validate assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
